molecular formula C13H15NO B15340310 5-Ethynyl-N-isopropyl-2-methylbenzamide

5-Ethynyl-N-isopropyl-2-methylbenzamide

Cat. No.: B15340310
M. Wt: 201.26 g/mol
InChI Key: JFTJKEWKYOAPBD-UHFFFAOYSA-N
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Description

5-Ethynyl-N-isopropyl-2-methylbenzamide is an organic compound with a unique structure that includes an ethynyl group, an isopropyl group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-N-isopropyl-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid, isopropylamine, and ethynyl bromide.

    Formation of Benzamide: The first step involves the reaction of 2-methylbenzoic acid with isopropylamine to form N-isopropyl-2-methylbenzamide. This reaction is typically carried out under reflux conditions in the presence of a dehydrating agent like thionyl chloride.

    Introduction of Ethynyl Group: The next step involves the introduction of the ethynyl group. This is achieved by reacting N-isopropyl-2-methylbenzamide with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-N-isopropyl-2-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

5-Ethynyl-N-isopropyl-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethynyl-N-isopropyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to the modulation of their activity. The compound may also interact with cellular receptors and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • Thymol (2-isopropyl-5-methylphenol)

Uniqueness

5-Ethynyl-N-isopropyl-2-methylbenzamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may lack the ethynyl functionality or have different substituents on the benzamide core.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

5-ethynyl-2-methyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H15NO/c1-5-11-7-6-10(4)12(8-11)13(15)14-9(2)3/h1,6-9H,2-4H3,(H,14,15)

InChI Key

JFTJKEWKYOAPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#C)C(=O)NC(C)C

Origin of Product

United States

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